4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline
Overview
Description
4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C17H15F3N6 and its molecular weight is 360.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.13102899 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with its target, the WRN helicase, by binding to its active site, thereby inhibiting its function . The inhibition of WRN helicase leads to an accumulation of DNA damage and replication stress, which can inhibit the proliferation of cancer cells .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . These pathways are crucial for maintaining genomic integrity. When they are disrupted, it can lead to the accumulation of DNA damage and genomic instability .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation. Some derivatives of this compound have shown excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa . For example, compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells than did paclitaxel, doxorubicin, and NSC 617145 .
Properties
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6/c18-17(19,20)15-23-13-5-2-1-4-12(13)14(24-15)25-8-10-26(11-9-25)16-21-6-3-7-22-16/h1-7H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKLWZUTPWSTDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C(F)(F)F)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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